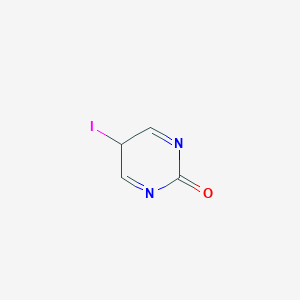

5-iodo-5H-pyrimidin-2-one

Description

Significance of Pyrimidine (B1678525) Scaffolds in Academic Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in academic and industrial research. gsconlinepress.comnih.gov Its prevalence in nature, most notably as a core component of the nucleobases uracil (B121893), thymine, and cytosine in DNA and RNA, underscores its fundamental role in biological systems. gsconlinepress.comnih.gov This inherent biological relevance has spurred extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities. nih.govmdpi.com

Pyrimidine-based compounds have been developed as therapeutic agents for a wide range of diseases, including cancer, viral infections, and bacterial infections. gsconlinepress.comnih.gov The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. mdpi.com Medicinal chemists have successfully utilized pyrimidine scaffolds to design and synthesize novel drugs with diverse therapeutic applications, such as anticancer, anti-inflammatory, and antimicrobial agents. gsconlinepress.commdpi.com

Overview of Halogenated Pyrimidines in Synthetic Methodologies

Halogenated pyrimidines are highly valuable intermediates in organic synthesis. beilstein-journals.orgresearchgate.net The presence of one or more halogen atoms on the electron-deficient pyrimidine ring renders them susceptible to nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org This reactivity allows for the sequential and regioselective introduction of various functional groups, providing access to a diverse library of polysubstituted pyrimidine derivatives. nih.govbeilstein-journals.org

Among the halogens, iodine offers unique advantages. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making 5-iodopyrimidines particularly reactive in a variety of transformations. They are excellent substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira couplings. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. Furthermore, the iodine atom itself can be a key feature in biologically active molecules, participating in halogen bonding and influencing the compound's interaction with biological targets.

Historical Context of 5-Iodopyrimidine (B189635) Derivatives Research

The investigation of halogenated pyrimidine derivatives has a rich history, dating back to the mid-20th century. Much of the early interest was driven by the desire to synthesize analogs of natural nucleosides for anticancer and antiviral research. The introduction of an iodine atom at the 5-position of pyrimidine nucleosides, such as in 5-iodouracil (B140508) and 5-iodocytosine (B72790), was found to impart significant biological activity.

Over the decades, research has expanded beyond nucleoside analogs to explore the broader synthetic utility of 5-iodopyrimidines. The development of modern cross-coupling reactions has further propelled the use of these compounds as versatile building blocks. researchgate.net Today, 5-iodopyrimidine derivatives are integral to the synthesis of a wide range of complex heterocyclic systems with applications in medicine, agrochemicals, and materials science. smolecule.com

Structure

3D Structure

Properties

Molecular Formula |

C4H3IN2O |

|---|---|

Molecular Weight |

221.98 g/mol |

IUPAC Name |

5-iodo-5H-pyrimidin-2-one |

InChI |

InChI=1S/C4H3IN2O/c5-3-1-6-4(8)7-2-3/h1-3H |

InChI Key |

GXRNTHKVEOYHJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=O)N=CC1I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Iodo 5h Pyrimidin 2 One and Its Derivatives

Regioselective Iodination Strategies at the C-5 Position of the Pyrimidine (B1678525) Core

The direct and regioselective iodination of the pyrimidine nucleus at the C-5 position is a fundamental transformation in the synthesis of 5-iodopyrimidine (B189635) derivatives. The electron-deficient nature of the pyrimidine ring makes electrophilic substitution challenging, necessitating the development of efficient and specific iodination protocols.

Electrophilic Iodination Protocols

Electrophilic iodination remains a cornerstone for the synthesis of 5-iodopyrimidines. A variety of reagents and conditions have been developed to achieve this transformation with high regioselectivity and yield. Commonly employed electrophilic iodinating agents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl).

The choice of solvent and additives can significantly influence the outcome of the reaction. For instance, the use of molecular iodine in combination with sodium nitrite in acetonitrile (B52724) has been reported as an effective and high-yielding method for the C-5 iodination of pyrimidine bases and nucleosides at room temperature. bohrium.com This system offers a mild and practical alternative to harsher traditional methods.

A radical-based direct C-H iodination protocol has also been developed for various nitrogen-containing heterocycles, including dimethyl uracil (B121893), which undergoes selective C-5 iodination. researchgate.net This method demonstrates the versatility of modern synthetic approaches to access these valuable compounds.

Table 1: Selected Electrophilic Iodination Protocols for Pyrimidine Derivatives

| Pyrimidine Substrate | Iodinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Uracil | I₂ / NaNO₂ | Acetonitrile | 30 | High | bohrium.com |

| Dimethyl Uracil | NaI / K₂S₂O₈ / MnSO₄ | Dichloroethane | 130 | - | researchgate.net |

| Pyrimidine Nucleotides | N-Iodosuccinimide / NaN₃ | Water | Room Temp. | 79 | nih.gov |

Green Chemistry Approaches to C-5 Iodination

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. This has led to the exploration of greener alternatives for the C-5 iodination of pyrimidines, focusing on minimizing the use of hazardous solvents and reagents.

A notable advancement in green chemistry is the use of solvent-free mechanical grinding for chemical transformations. An eco-friendly approach for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (B79036) (AgNO₃) under solvent-free conditions. nih.govresearchgate.net This method offers several advantages, including short reaction times (20–30 minutes), a simple setup, high yields (70–98%), and environmentally friendly reaction conditions. nih.govresearchgate.net The reaction proceeds by grinding the reactants together in a mortar and pestle, generating a tacky solid and proceeding exothermically. nih.gov

Table 2: Solvent-Free Iodination of Pyrimidine Derivatives by Mechanical Grinding

| Substrate | Oxidizing Salt | Reaction Time (min) | Yield (%) | Reference |

| Uracil | AgNO₃ | 20-30 | High | nih.govresearchgate.net |

| Cytosine | AgNO₃ | 20-30 | High | nih.gov |

| Uridine | AgNO₃ | 25 | 83 | nih.gov |

| 2'-Deoxyuridine (B118206) | AgNO₃ | 25 | 86 | nih.gov |

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. An efficient C-5 iodination of pyrimidine-5'-triphosphates has been described using N-iodosuccinimide in the presence of sodium azide with water as the solvent. nih.gov This method is highly regioselective and provides the desired 5-iodo pyrimidine nucleotide in good yield. nih.gov The use of aqueous media not only aligns with the principles of green chemistry but can also offer unique reactivity and selectivity.

Iodination of Pyrimidine Nucleotides and Related Analogues

The iodination of pyrimidine nucleotides and their analogues is of significant interest for the development of therapeutic agents and diagnostic tools. C-5 halogenated pyrimidine nucleosides are known to possess antiviral and anticancer properties. nih.gov

The direct iodination of pyrimidine-5'-triphosphates at the C-5 position has been achieved with high regioselectivity. nih.govnih.gov For example, the reaction of 2'-deoxyuridine-5'-triphosphate (dUTP) with N-iodosuccinimide and sodium azide in water affords 5-iodo-dUTP in 79% yield. nih.gov This method provides a direct route to these important molecules, avoiding the need for multi-step syntheses.

Solvent-free mechanical grinding has also been successfully applied to the iodination of nucleosides like uridine and 2'-deoxyuridine, yielding the corresponding 5-iodo derivatives in high yields. nih.gov These green methods are particularly valuable for the synthesis of sensitive and biologically relevant molecules.

Multi-Component Reaction Approaches to 5-Iodopyrimidine Systems

While direct iodination of a pre-existing pyrimidine ring is a common strategy, multi-component reactions (MCRs) offer an alternative and efficient approach to construct the 5-iodopyrimidine core in a single synthetic operation. These reactions combine three or more starting materials in a one-pot fashion to generate complex products, often with high atom economy and procedural simplicity.

Although the direct synthesis of 5-iodo-5H-pyrimidin-2-one via a multi-component reaction is not extensively documented in the provided search results, the use of iodine as a catalyst in MCRs for the synthesis of other pyrimidine-containing fused heterocyclic systems has been reported. For instance, molecular iodine has been employed as a catalyst in a three-component domino synthesis of dihydropyrimidines. While this specific example does not yield a 5-iodo substituted product, it highlights the potential of iodine to facilitate complex cyclization reactions.

Further research into the development of novel multi-component reactions that incorporate an iodine-containing building block could provide a powerful and convergent strategy for the synthesis of 5-iodopyrimidine systems. Such an approach would be highly desirable for the rapid generation of molecular diversity for biological screening and drug discovery programs.

Transition Metal-Catalyzed Synthetic Routes to 5-Iodopyrimidines

The introduction of an iodine atom at the C-5 position of the pyrimidine ring is a key transformation, often facilitated by transition metal catalysts. These methods offer high regioselectivity and efficiency.

Palladium-Catalyzed Iodination Methods

Palladium catalysis is a powerful tool for the direct C-H iodination of pyrimidines. These methods often utilize a directing group to achieve high selectivity for the C-5 position. The reaction can proceed through a Pd(II)/Pd(IV) catalytic cycle, where the key step is the C–I bond-forming reductive elimination from a Pd(IV) intermediate scispace.com.

One approach involves a Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant researchgate.net. This reaction can be directed by a weakly coordinating amide auxiliary, making it compatible with a range of heterocyclic substrates, including pyrimidines researchgate.net. The mechanism is proposed to start with the coordination of the palladium catalyst to the directing group, facilitating C-H bond activation, followed by iodination researchgate.netmdpi.com. Pyrimidine and pyridine-containing thioethers have proven to be particularly suitable substrates for palladium-catalyzed transfer iodination, where an aryl iodide acts as both a hydrogen atom transfer reagent and an iodine donor under light-enabled conditions ethz.ch. This strategy operates through a noncanonical Pd(0)/Pd(I) catalytic cycle ethz.ch.

Furthermore, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are employed to functionalize 5-iodopyrimidines. For instance, an efficient C-5 iodination of pyrimidine-5'-triphosphates can be followed by a highly chemoselective palladium-catalyzed Sonogashira coupling with propargylamine (B41283), yielding exclusively the 5-(3-aminopropargyl)-pyrimidine product in good yield nih.gov.

Other Metal-Mediated Iodination Techniques

Besides palladium, other metals are effective in mediating the iodination of pyrimidines. Silver and copper catalysts, in particular, have been used to develop efficient and often more environmentally friendly protocols.

A simple and eco-friendly approach for the C-5 iodination of pyrimidine derivatives like uracil and cytosine involves mechanical grinding under solvent-free conditions nih.govresearchgate.net. This solid-state reaction uses molecular iodine (I₂) with various nitrate or nitrite salts, such as silver nitrate (AgNO₃), as the electrophilic iodinating reagent nih.govresearchgate.netsemanticscholar.org. The advantages of this mechanochemical method include short reaction times (15–30 minutes), a simple setup, and high yields (70–98%) nih.govresearchgate.net. The reaction generates an active I⁺ species, which then undergoes an electrophilic substitution reaction with the pyrimidine ring nih.govresearchgate.net. Different metal salts exhibit varying reactivity depending on the pyrimidine substrate nih.govresearchgate.net.

The following table summarizes the results of iodination at the C-5 position of various pyrimidine derivatives using different metal catalysts under solvent-free, room temperature conditions.

| Substrate | Product | Molar Ratio (Salt:Substrate) | Catalyst | Yield (%) |

| Uracil (U) | 5-iodo-uracil (5I-U) | 2.0 | AgNO₃ | 90 |

| Uracil (U) | 5-iodo-uracil (5I-U) | 2.0 | Ag₂SO₄ | 73 |

| 2'-OMe-uridine (mU) | 5-iodo-2'-OMe-uridine (5I-mU) | 1.5 | AgNO₃ | 98 |

| 2'-OMe-uridine (mU) | 5-iodo-2'-OMe-uridine (5I-mU) | 1.5 | Ag₂SO₄ | 80 |

This table is based on data from a study on green chemical approaches for pyrimidine iodination. nih.govsemanticscholar.orgresearchgate.net

Copper-mediated reactions are also significant, particularly for subsequent functionalization of the 5-iodopyrimidine scaffold. For example, Copper(I)-thiophene-2-carboxylate (CuTC) has been successfully used as a soluble, non-basic catalyst in the coupling of 5-iodopyrimidines with aryl thiols to form diaryl sulfides nih.gov. This method is effective for challenging substrates, including heteroaryl iodides, and allows for the late-stage diversification of complex molecules nih.gov.

Synthesis of Precursors and Intermediate Pyrimidine Scaffolds for C-5 Iodination

The synthesis of appropriately substituted pyrimidine precursors is fundamental to achieving successful C-5 iodination and subsequent derivatization.

Derivatization from Orotic Acid

Orotic acid is a key biological precursor and a versatile starting material in the chemical synthesis of pyrimidines nih.govnih.govcloudfront.net. In the de novo biosynthesis pathway, orotic acid is the first complete pyrimidine base formed cloudfront.netyoutube.com. It combines with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP), which is then decarboxylated to uridine monophosphate (UMP) youtube.com.

In laboratory synthesis, orotic acid can be chemically modified to produce various pyrimidine scaffolds. The carboxylic acid group at the C-6 position is a key functional handle that can be exploited for derivatization or removed rsc.org. For example, orotic acid can be used in intramolecular nucleosidation approaches to synthesize orotidine, which can then serve as a precursor for other pyrimidine nucleosides rsc.org. The strategic use of orotic acid allows for the construction of the core pyrimidine ring, which can then be subjected to iodination at the C-5 position using the methods described previously.

Preparation of 4-Substituted-5-iodo-2-benzylthiopyrimidines

The synthesis of specifically substituted pyrimidines, such as 4-substituted-5-iodo-2-benzylthiopyrimidines, requires a multi-step approach. A common strategy involves the construction of a pyrimidine ring with the desired substituents at the 2- and 4-positions, followed by iodination at the C-5 position.

The 2-benzylthio group can be introduced by starting with a corresponding 2-thiopyrimidine derivative, which is then alkylated with a benzyl halide. Alternatively, a 2-halopyrimidine can be displaced with benzyl mercaptan. The substituent at the 4-position can be introduced by using appropriately substituted starting materials in the initial ring-forming condensation reaction. Once the 4-substituted-2-benzylthiopyrimidine scaffold is assembled, C-5 iodination can be carried out using an appropriate iodinating agent, such as N-iodosuccinimide (NIS) or methods involving transition metal catalysts.

Copper-mediated coupling reactions provide a route to functionalize iodinated pyrimidines with thioethers. For instance, a protocol using CuTC as a catalyst effectively couples 5-iodopyrimidines (including those with piperazine scaffolds at C-2) with various aryl thiols nih.gov. This demonstrates the feasibility of forming C-S bonds in complex pyrimidine systems, a reaction analogous to the formation of the 2-benzylthio linkage.

Chemical Reactivity and Functional Group Transformations of 5 Iodo 5h Pyrimidin 2 One Derivatives

Cross-Coupling Reactions at the C-5 Position

The C-5 iodo substituent is an excellent substrate for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. eie.grethernet.edu.et The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in these reactions, often allowing for selective functionalization. wikipedia.orgrsc.org

Palladium catalysis is a powerful tool for forging new carbon-carbon bonds at the C-5 position of iodinated pyrimidinones. The Sonogashira and Heck reactions are prominent examples of these transformations. mdpi.com

The Sonogashira reaction couples the C-5 iodo position with terminal alkynes, providing a direct route to 5-alkynylpyrimidinones. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgsioc-journal.cn An efficient, regioselective C-5 iodination of pyrimidine (B1678525) nucleotides followed by a chemoselective Sonogashira coupling with propargylamine (B41283) has been described, yielding 5-(3-aminopropargyl)-pyrimidine-5'-triphosphate with high purity. nih.gov In some cases, the reaction can proceed without a copper co-catalyst. nih.gov

The Heck reaction involves the coupling of the 5-iodopyrimidinone with an alkene to form a new carbon-carbon bond, leading to 5-vinylpyrimidinone derivatives. unishivaji.ac.in These reactions are typically performed in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net Studies on 5-iodouridine (B31010) have shown that Heck couplings can be carried out effectively in aqueous media, even under phosphine-free conditions. researchgate.net A notable tandem Heck–Sonogashira reaction has been developed for 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol, which reacts with terminal alkynes to generate novel 5-enynyl substituted pyrimidines. acs.org

Table 1: Examples of Palladium-Catalyzed C-C Coupling Reactions This is an interactive table. Click on the headers to sort.

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|---|

| Sonogashira | 5-Iodopyrimidine-5'-triphosphates | Propargylamine | Pd catalyst | - | Good | nih.gov |

| Sonogashira | (S)-1-Benzoyl-5-iodo-2-isopropyl-2,3-dihydropyrimidin-4(1H)-one | Trimethylsilylacetylene (B32187) | - | - | 85% | researchgate.net |

| Tandem Heck-Sonogashira | 6-N,N-di-Boc-amino-5-iodo-2-methylpyrimidin-4-ol | Ethynylbenzene | Pd catalyst | Microwave | 55% | acs.org |

| Heck | 5-Iodouridine | Butyl acrylate | Pd(OAc)₂ | Et₃N, CH₃CN/H₂O, 80°C | 98% | researchgate.net |

| Heck | Aryl Iodides | Methyl Acrylate | Pd(OAc)₂, AgTFA | Mild conditions | Good to Excellent | rsc.org |

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are effective for forming carbon-nitrogen (C-N) bonds. researchgate.net These methods are crucial for synthesizing N-aryl pyrimidinones. The process typically involves reacting the 5-iodopyrimidinone derivative with an amine, amide, or nitrogen-containing heterocycle in the presence of a copper catalyst and a base. nih.govnih.gov Research has demonstrated that a Cu/Cu₂O catalyst system can efficiently facilitate C-N bond formation with 2-halobenzoic acids and various amines, a procedure that can be adapted for heterocyclic substrates. nih.gov Selective amination at the C-5 position of 2-amino/2-hydroxy-5-halopyridines has been achieved with excellent yields using a copper catalyst, highlighting the potential for similar selectivity on the pyrimidinone core. rsc.org

Beyond Sonogashira and Heck couplings, other metal-catalyzed reactions significantly expand the synthetic utility of 5-iodopyrimidin-2-one.

The Suzuki-Miyaura coupling is widely used to form carbon-carbon bonds between the 5-iodopyrimidinone and an organoboron reagent, such as an arylboronic acid. researchgate.net This reaction is valued for its mild conditions and tolerance of various functional groups. The use of 5-bromo-2-iodopyrimidine (B48921) in selective, sequential Suzuki couplings has been demonstrated, where the more reactive C-I bond reacts first, followed by coupling at the C-Br bond, allowing for the controlled synthesis of disubstituted pyrimidines. rsc.org A protocol for the Suzuki-Miyaura coupling of 1-benzoyl-(2S)-isopropyl-5-iodo-2,3-dihydro-4(H)-pyrimidin-4-ones with potassium aryltrifluoroborates has been developed using a ligand-free Pd(OAc)₂ catalyst. researchgate.net

The Stille coupling , which pairs the iodo-substrate with an organostannane reagent, is another effective method for C-C bond formation. researchgate.net

Halogen-Metal Exchange Reactions

The iodine atom at the C-5 position can be swapped for a metal atom, typically lithium or magnesium, through a halogen-metal exchange reaction. wikipedia.org This transformation converts the relatively unreactive C-I bond into a highly nucleophilic organometallic species (an organolithium or Grignard reagent), which can then react with a wide range of electrophiles. wikipedia.orgresearchgate.net

This two-step sequence (halogen-metal exchange followed by electrophilic quench) is a powerful method for introducing diverse functional groups that are not accessible via cross-coupling. A key reagent for this transformation in the diazine series is a lithium magnesate ate complex, such as tri-n-butyl lithium magnesate (nBu₃MgLi), which has been shown to effectively perform the exchange on substrates like 2-methylsulfanyl-4-iodopyrimidine. researchgate.netlookchem.com The resulting magnesiated pyrimidine can be trapped with electrophiles like aldehydes, ketones, or disulfides to yield alcohols or phenylsulfanyl derivatives in good yields. researchgate.netlookchem.com

Table 2: Halogen-Metal Exchange and Electrophilic Quench This is an interactive table. Click on the headers to sort.

| Substrate | Exchange Reagent | Electrophile | Product Type | Yield | Reference(s) |

|---|---|---|---|---|---|

| 2-Iodopyrazine | nBu₃MgLi | Benzophenone | Tertiary Alcohol | Good | lookchem.com |

| 2-Iodopyrazine | nBu₃MgLi | Benzaldehyde | Secondary Alcohol | Good | lookchem.com |

| 2-Methylsulfanyl-4-iodopyrimidine | nBu₃MgLi | Diphenyl disulfide | Phenylsulfanyl derivative | 65% | lookchem.com |

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the iodine atom on an sp²-hybridized carbon, as in 5-iodopyrimidin-2-one, is generally challenging compared to cross-coupling reactions. byjus.commasterorganicchemistry.com The leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻, making iodide a good leaving group. byjus.com However, the reaction often requires harsh conditions or specific activation. It has been noted that 5-iodopyrimidin-2-one can undergo nucleophilic substitution with nucleophiles such as amines or thiols. In systems containing multiple halogens, such as 2-chloro-5-iodopyrimidine, nucleophilic aromatic substitution (SNAr) typically occurs preferentially at the chlorine-bearing position, while the iodine remains available for cross-coupling reactions.

C-H Functionalization Strategies

While the chemistry of 5-iodopyrimidin-2-one focuses on the C-I bond, C-H functionalization represents a complementary and increasingly important strategy for modifying the pyrimidine core at other positions. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a C-C or C-heteroatom bond. rsc.org

For the pyrimidine scaffold, both metal-catalyzed and metal-free C-H functionalization methods have been developed. rsc.orgnbu.ac.in For instance, a metal-free, directed ortho-C–H borylation of 2-pyrimidylanilines has been reported, showcasing how the pyrimidine ring itself can direct functionalization onto an attached group. rsc.org Furthermore, visible-light-induced, metal-free C3-H arylation of related pyrido[1,2-a]pyrimidin-4-ones has been achieved, demonstrating a modern approach to functionalizing the heterocyclic core under mild conditions. nih.gov These strategies offer alternative pathways to elaborate the pyrimidin-2-one skeleton, creating a diverse library of substituted compounds. nbu.ac.in

Cyclization and Annulation Reactions Involving 5-Iodopyrimidine (B189635) Moieties

The iodine atom at the C5 position of the pyrimidine ring serves as a versatile handle for the construction of fused heterocyclic systems through various cyclization and annulation reactions. These reactions are pivotal in generating molecular complexity and are widely employed in the synthesis of compounds with significant biological and material science applications. Palladium-catalyzed intramolecular C-H arylation is a particularly powerful method for creating fused-ring systems such as pyrimido[4,5-b]indoles and benzo researchgate.netfuro[2,3-d]pyrimidines. researchgate.netacs.orgacs.org

This strategy typically involves the synthesis of a precursor, such as a 4-anilino-5-iodopyrimidine or a 4-aryloxy-5-iodopyrimidine. researchgate.netacs.org Upon treatment with a palladium catalyst, for instance, a complex generated from Palladium(II) acetate (B1210297) and triphenylphosphine, and a base in a suitable solvent like N,N-dimethylformamide (DMF), an intramolecular cyclization occurs. researchgate.netacs.org This process leads to the regioselective formation of the fused heterocycle. researchgate.net The reaction proceeds via an intramolecular C-H bond activation and arylation, where the palladium catalyst facilitates the coupling between the iodinated C5 position of the pyrimidine and a C-H bond on the appended aryl or heteroaryl ring. researchgate.net

For example, various pyrimido[4,5-b]indoles have been synthesized from 4-anilino-5-iodopyrimidine precursors. researchgate.netacs.org Similarly, treating 4-aryloxy-5-iodopyrimidines with a palladium catalyst and base affords the corresponding benzo researchgate.netfuro[2,3-d]pyrimidines. researchgate.netacs.org These intramolecular cyclizations are recognized as simple and effective tools for the regio- and stereoselective synthesis of complex heterocyclic compounds. researchgate.net

Another significant approach involves the cross-coupling of 5-iodopyrimidines with terminal alkynes, such as phenylacetylene, in the presence of a palladium catalyst. jst.go.jp The resulting 5-alkynylpyrimidine can then undergo a subsequent cyclization step to form fused systems like furo- and thieno[2,3-d]pyrimidines. jst.go.jp For instance, 2,4-dimethyl-6-phenyl-furo[2,3-d]pyrimidine can be synthesized from the palladium-catalyzed cross-coupling of a 2,6-dimethyl-5-iodopyrimidine with phenylacetylene, followed by cyclization of the intermediate phenylethynylpyrimidine. jst.go.jp

Annulation reactions, which involve the formation of a new ring onto an existing structure through the formation of two new bonds, are also crucial. scripps.edu Iodine and iodide additives can promote a [4+2] annulation reaction to produce a pyrimidine ring in one pot, leading to the synthesis of substituted pyrimido[4,5-b]indoles under thermal conditions. mdpi.com

| Starting Material | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Anilino-5-iodopyrimidines | Palladium-Catalyzed Intramolecular Arylation | Pd(OAc)₂(PPh₃)₂, base, DMF | Pyrimido[4,5-b]indoles | researchgate.netacs.org |

| 4-Aryloxy-5-iodopyrimidines | Palladium-Catalyzed Intramolecular Arylation | Pd(OAc)₂(PPh₃)₂, base, DMF | Benzo researchgate.netfuro[2,3-d]pyrimidines | researchgate.netacs.org |

| 2,6-Dimethyl-5-iodopyrimidine | Cross-Coupling and Cyclization | 1. Phenylacetylene, Pd catalyst 2. Cyclization | 2,4-Dimethyl-6-phenyl-furo[2,3-d]pyrimidine | jst.go.jp |

| 4-(Alkylamino)-5-iodopyrimidines | Copper-Catalyzed Reaction and Cyclization | Propanedinitrile, Cu catalyst | 7-Alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitriles | scispace.com |

Oxidative and Reductive Transformations

The 5-iodopyrimidine scaffold can undergo various oxidative and reductive transformations, targeting either the iodine substituent or other functional groups on the pyrimidine ring. These reactions are essential for diversifying the functionalization of pyrimidine derivatives.

Reductive Transformations: A primary reductive transformation for 5-iodopyrimidines is the removal of the iodine atom, a process known as reductive dehalogenation. This reaction can sometimes compete with desired cross-coupling reactions, particularly under basic conditions. researchgate.net For example, in Suzuki cross-coupling reactions of sterically hindered 2-amino-5-halo-6-phenylpyrimidin-4-ones, palladium-mediated reductive dehalogenation can be a significant side reaction. researchgate.net The iodine atom can also be reduced to form the corresponding 5-unsubstituted pyrimidine. For instance, the iodine atom of 2-iodo-5-methylpyrimidine (B595729) can be reduced to yield 5-methylpyrimidine (B16526) using reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) in anhydrous solvents.

Another important reductive process is the nickel-catalyzed asymmetric reductive cross-coupling. This reaction allows for the coupling of heteroaryl iodides, such as 2-chloro-5-iodopyrimidine, with other partners. caltech.edu This transformation can proceed chemoselectively, with the C-I bond reacting preferentially, providing a route to functionalized pyrimidines while leaving other reactive sites like a chloro group intact for subsequent derivatization. caltech.edu

Oxidative Transformations: While the pyrimidine nucleus itself generally requires drastic conditions for oxidation, substituents on the ring can be selectively oxidized. thieme-connect.de For example, if a methyl group is present on the pyrimidine ring, as in 2-iodo-5-methylpyrimidine, it can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (B83412) or chromium trioxide under acidic or basic conditions. This allows for the introduction of new functional groups derived from the oxidized methyl group.

| Starting Material | Transformation Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-5-iodo-6-phenylpyrimidin-4-one | Reductive Dehalogenation | Pd catalyst, base (competing reaction) | 2-Amino-6-phenylpyrimidin-4-one | researchgate.net |

| 2-Chloro-5-iodopyrimidine | Reductive Cross-Coupling | NiCl₂(dme), Mn⁰, achiral/chiral ligands | Coupled pyrimidine product | caltech.edu |

| 2-Iodo-5-methylpyrimidine | Oxidation of Methyl Group | KMnO₄ or CrO₃, acidic/basic conditions | 2-Iodo-pyrimidine-5-carbaldehyde or 2-Iodopyrimidine-5-carboxylic acid | |

| 2-Iodo-5-methylpyrimidine | Reduction of Iodo Group | LiAlH₄ or NaBH₄, anhydrous solvents | 5-Methylpyrimidine |

Mechanistic Investigations and Reaction Pathway Elucidation

Understanding Regioselectivity in C-5 Iodination

The direct iodination of the pyrimidine (B1678525) ring is a fundamental transformation, and achieving regioselectivity at the C-5 position is of significant synthetic importance. The electron-donating or withdrawing nature of substituents on the pyrimidine ring, as well as the reaction conditions, governs the position of iodination. For pyrimidin-2-one and its nucleoside derivatives, the C-5 position is electronically activated and sterically accessible, making it the preferred site for electrophilic substitution.

Research into the iodination of pyrimidine derivatives has identified several effective methods that ensure high regioselectivity for the C-5 position. Electrophilic aromatic substitution is a common pathway, where an electrophilic iodine species is generated in situ. semanticscholar.org For instance, the combination of molecular iodine (I₂) with an oxidizing agent or a Lewis acid can produce a potent electrophile. semanticscholar.orgmdpi.com

A study by Kore et al. demonstrated a highly regioselective C-5 iodination of pyrimidine-5'-triphosphates using N-iodosuccinimide (NIS) in the presence of sodium azide. tandfonline.comnih.govnih.gov This method is notable for its efficiency and selectivity, avoiding the complexities of protecting group strategies often required in nucleoside chemistry. tandfonline.com The reaction proceeds cleanly, with the iodo group exclusively adding to the C-5 carbon of the pyrimidine moiety. nih.gov

Another approach involves mechanochemistry, using a solid-state grinding method with molecular iodine and silver nitrate (B79036) (AgNO₃). mdpi.comnih.gov This solvent-free method is not only environmentally friendly but also highly regioselective for the C-5 position. semanticscholar.orgmdpi.comnih.gov The reaction is believed to proceed through the in-situ generation of nitryl iodide from the reaction of silver nitrate with iodine. semanticscholar.org The choice of the metal salt can influence the reaction yield, with AgNO₃ often providing superior results compared to other salts like Ag₂SO₄, NaNO₃, and NaNO₂ for certain substrates. semanticscholar.org

The following table summarizes the optimization of the C-5 iodination of uracil (B121893) using a mechanochemical approach.

Table 1: Optimization of C-5 Iodination of Uracil with I₂/AgNO₃ Data sourced from a study on green chemical approaches to pyrimidine iodination. semanticscholar.orgmdpi.com

| Entry | Molar Ratio (AgNO₃/Uracil) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 10 | 38 |

| 2 | 0.5 | 30 | 63 |

| 3 | 1.0 | 20 | 75 |

| 4 | 1.5 | 20 | 83 |

| 5 | 2.0 | 20 | 92 |

| 6 | 2.5 | 20 | 92 |

This regioselectivity is crucial as the C-5 position of pyrimidines is not involved in Watson-Crick base-pairing, making C-5 substituted pyrimidines valuable tools in molecular biology and nanotechnology. tandfonline.com

Radical Pathway Studies in 5-Iodopyrimidine (B189635) Chemistry

The carbon-iodine bond in 5-iodopyrimidines is susceptible to homolytic cleavage, particularly under photochemical conditions, leading to the formation of a highly reactive 5-pyrimidinyl radical. This radical intermediate is central to various synthetic transformations. glenresearch.comrsc.org

Studies have shown that irradiation with UV light can induce the homolytic splitting of the C-I bond. nih.gov For example, photolysis of 5-iodopyrimidine with a low-pressure mercury arc lamp (254 nm) generates the 5-pyrimidinyl radical, which can then be trapped by other molecules, such as heteroaromatic compounds. rsc.org The efficiency of this process can be dependent on the irradiation wavelength. High-energy irradiation (e.g., 254 nm) typically favors C-I bond homolysis, forming a uridyl and iodine radical pair. glenresearch.com

The reactivity of these radicals has been explored in arylation reactions. Metal-free photochemical processes have been developed where the 5-pyrimidinyl radical, generated under UVA irradiation, readily participates in C-C bond formation with various aromatic and heteroaromatic partners. rsc.orgresearchgate.net The 5-pyrimidinyl radical has been shown to react efficiently with electron-rich arenes like durene and mesitylene. rsc.org

In the context of DNA damage, the radiolysis of aqueous solutions containing oligonucleotides labeled with 5-iodopyrimidines leads to electron attachment to the halogenated base. researchgate.net This event results in the dissociation of the iodinated base anions, a process that occurs without a significant energy barrier, leading to single-strand breaks. researchgate.net The 5-yl radical of 2'-deoxyuridine (B118206) (5-U-yl•) can react with water via hydrogen atom transfer, producing a hydroxyl radical and uracil, which can subsequently lead to other radical adducts. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Transformations

5-Iodopyrimidines are versatile substrates for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Negishi reactions. These transformations rely on a catalytic cycle that typically involves a palladium catalyst. acs.orgnih.gov

The general catalytic cycle for these cross-coupling reactions begins with the oxidative addition of the 5-iodopyrimidine to a Pd(0) complex. acs.orgnih.gov This step is often the rate-limiting step in the cycle, and the reactivity of the halide is crucial, with the C-I bond being more reactive than C-Br or C-Cl bonds. acs.org This oxidative addition forms an arylpalladium(II) halide intermediate.

The next step is transmetalation, where the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the palladium(II) complex. acs.org The final step is reductive elimination, where the two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst, thus completing the cycle. nih.gov

In the context of the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, 5-iodopyrimidines are excellent substrates. A highly chemoselective Sonogashira coupling of 5-iodo-pyrimidine-5'-triphosphates with propargylamine (B41283) has been reported, catalyzed by palladium. tandfonline.comnih.govnih.gov This reaction proceeds without the need for protecting the amine functionality on propargylamine, highlighting the chemoselectivity of the catalytic system. tandfonline.com Similarly, the Cassar-Heck reaction (a copper-free Sonogashira variant) between 5-iodouracil (B140508) and trimethylsilylacetylene (B32187) has been achieved using a heterogeneous palladium catalyst. researchgate.net

The choice of ligands on the palladium catalyst is critical for the efficiency and selectivity of the reaction. For instance, dialkylbiaryl phosphine (B1218219) ligands have been shown to be effective in Suzuki-Miyaura couplings. nih.gov The catalytic cycle can be influenced by factors such as the steric and electronic properties of the ligands and substrates. acs.org

Photochemical Reaction Mechanisms of 5-Iodopyrimidine Derivatives

The photochemistry of 5-iodopyrimidine derivatives is dominated by the cleavage of the carbon-iodine bond upon absorption of UV light. nih.gov This process can lead to a variety of reaction pathways depending on the specific substrate and reaction conditions.

Irradiation of 5-iodouracil and 5-iodocytosine (B72790) with either a germicidal lamp (254 nm) or a sunlamp (>290 nm) induces homolytic cleavage of the C-I bond, releasing iodine atoms. nih.gov These atoms can combine to form molecular iodine (I₂), which then reacts with water to form iodide (I⁻) and iodate (B108269) (IO₃⁻). nih.gov

The excitation of the 5-halopyrimidine chromophore can lead to different excited states. For 5-bromouracil, excitation at 254 nm results in a highly reactive uridyl radical through homolytic C-Br bond cleavage. glenresearch.com In contrast, lower energy excitation (e.g., 308 nm) can lead to an n,π* singlet state, which, through intersystem crossing, forms a triplet state. glenresearch.com This triplet state can then participate in electron transfer reactions. glenresearch.com A similar dichotomy in reactivity is expected for 5-iodopyrimidines, with the C-I bond being even more susceptible to cleavage.

Laser photodissociation studies on clusters of iodide ions with pyrimidine bases (thymine and cytosine) have shown that photoexcitation above the electron detachment threshold leads to competing pathways of intracluster electron transfer and nucleobase-centered excitations. nih.gov At energies near the vertical detachment threshold (~4.0 eV), intracluster electron transfer is the dominant process, while at higher energies (~4.8 eV), π-π* transitions localized on the nucleobase become more significant. nih.gov

The photochemical arylation of 5-iodopyrimidines can occur without the need for a catalyst. rsc.orgresearchgate.net This process involves the photochemically generated 5-pyrimidinyl radical adding to an aromatic or heteroaromatic solvent molecule. rsc.orgpsu.edu

Solvent Effects and Reaction Condition Optimization Studies

The choice of solvent and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis and subsequent reactions of 5-iodopyrimidines. numberanalytics.com

In the electrophilic iodination of pyrimidines, both solvent-based and solvent-free methods have been optimized. For the iodination of uracil with I₂/NaNO₂, acetonitrile (B52724) was found to be the best solvent, providing a 90% yield in 1.5 hours at room temperature. heteroletters.org Other solvents like methanol, dichloromethane, and THF resulted in lower yields and longer reaction times. heteroletters.org The reaction temperature was also optimized, with room temperature (30°C) giving the best results; increasing the temperature led to a decrease in yield. heteroletters.org

Table 2: Effect of Solvent on the Iodination of Uracil with I₂/NaNO₂ Data sourced from a study on regioselective 5-iodination of pyrimidine bases. heteroletters.org

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | MeCN | 1.5 | 90 |

| 2 | MeOH | 24 | 76 |

| 3 | CH₂Cl₂ | 24 | 71 |

| 4 | THF | 24 | 65 |

Solvent-free mechanochemical methods have also been developed, offering an environmentally friendly alternative. mdpi.comnih.gov In the solid-state iodination of uracil and cytosine derivatives by grinding with iodine and a nitrate salt, the reaction proceeds exothermically, often within 20-30 minutes, with high yields (70-98%). mdpi.comnih.gov The addition of a few drops of acetonitrile was noted in the procedure. nih.gov

The N-alkylation of 5-iodouracil is also sensitive to reaction conditions. The reaction with alkyl bromides in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as the base predominantly yields the N1-substituted product. nih.gov However, attempts to react sterically hindered alkyl bromides failed under these conditions, suggesting an Sₙ2 mechanism. nih.gov

Computational Chemistry and Theoretical Studies of 5 Iodo 5h Pyrimidin 2 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecular systems. scispace.com It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 5-iodo-5H-pyrimidin-2-one. DFT calculations can predict a wide range of properties, from molecular geometries to spectroscopic signatures and reactivity indicators. scispace.commdpi.com

Electronic Structure and Bonding Analysis

DFT calculations are used to determine the optimized molecular geometry and analyze the electronic structure and nature of chemical bonds. iastate.eduresearchgate.net For this compound, the pyrimidine (B1678525) ring forms the core structure, with the iodine atom at the 5-position significantly influencing the electron distribution. The analysis of the electronic structure involves examining the molecular orbitals, electron density distribution, and the nature of the covalent bonds within the molecule.

The carbon-iodine (C-I) bond is a key feature. DFT calculations can quantify its length, strength, and polarity. The iodine atom, being a large and polarizable halogen, participates in halogen bonding, a type of non-covalent interaction that can be crucial in crystal packing and molecular recognition. rsc.org Studies on related 5-iodo-1-arylpyrazoles have used DFT to calculate the magnitude of the σ-hole on the iodine atom, which is a region of positive electrostatic potential that enables attractive interactions with Lewis bases. rsc.org A similar analysis for this compound would reveal the iodine atom's potential as a halogen bond donor.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.com A small energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov DFT calculations provide precise values for the HOMO and LUMO energies. For pyrimidine derivatives, these calculations help identify which atoms contribute most to these frontier orbitals, thus pinpointing the likely sites of reaction. nih.gov In this compound, the iodine substituent is expected to modulate the energies of the frontier orbitals compared to the unsubstituted pyrimidinone.

Table 1: Representative Frontier Molecular Orbital Data for a Pyrimidine Derivative (Note: Data shown is for a related pyrimidine derivative to illustrate typical values obtained from DFT calculations.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.9 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

This interactive table contains representative data illustrating the outputs of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. uni-muenchen.deavogadro.cc The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions. libretexts.org

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. libretexts.org

Blue regions represent positive electrostatic potential, which is electron-poor and susceptible to nucleophilic attack. libretexts.org

Green regions denote neutral or near-zero potential. researchgate.net

For this compound, an MEP map would likely show negative potential (red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons, identifying them as sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms attached to the nitrogen would exhibit positive potential (blue). A distinct feature would be the region around the iodine atom, which, due to the σ-hole phenomenon, can present a positive potential region, making it an electrophilic center capable of forming halogen bonds. researchgate.net

Global Reactivity Descriptors

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. (I ≈ -EHOMO)

Electron Affinity (A): The energy released when an electron is added. (A ≈ -ELUMO)

Electronegativity (χ): The ability of a molecule to attract electrons. (χ = (I + A) / 2)

Chemical Hardness (η): A measure of resistance to change in electron distribution. (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These indices provide a quantitative framework for comparing the reactivity of different molecules. mdpi.comnih.gov

Table 2: Calculated Global Reactivity Descriptors for a Pyrimidine Derivative (Note: This table presents illustrative data for a related pyrimidine compound to show typical descriptor values.)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.50 |

| Electron Affinity (A) | 1.90 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 2.30 |

| Chemical Softness (S) | 0.217 |

| Electrophilicity Index (ω) | 3.83 |

This interactive table contains representative data for global reactivity descriptors derived from DFT calculations.

Vibrational Spectroscopy Predictions and Conformational Analysis

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net The calculated vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional modes. By comparing the predicted spectrum with experimental data, one can confirm the molecular structure and assign spectral bands to specific vibrations. researchgate.net For this compound, theoretical vibrational analysis would help identify characteristic frequencies for the C=O stretch, N-H bends, ring vibrations, and the C-I stretching mode. researchgate.netresearchgate.net

Conformational analysis, also aided by DFT, explores the different spatial arrangements of a molecule and their relative energies. For a molecule like this compound, which has a relatively rigid ring system, conformational analysis would focus on the potential for different tautomeric forms or the orientation of substituents in more flexible analogues. sciencepg.comresearchgate.net Potential energy surface (PES) scans can be performed to identify the most stable conformer and the energy barriers between different conformations. dcu.ie

Molecular Modeling and Dynamics Simulations

While DFT provides insights into the static properties of a single molecule, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a simulated biological environment. scirp.orgnih.gov An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a view of molecular motion and interactions. scirp.org

For this compound, MD simulations could be employed to:

Study its interaction and binding mechanism with a biological target, such as an enzyme or receptor.

Analyze its conformational flexibility in different solvents or when interacting with other molecules.

Investigate the stability of potential complexes, for example, those formed through halogen bonding.

These simulations require a force field, which is a set of parameters describing the potential energy of the system. The initial structure for the simulation is often an optimized geometry obtained from DFT calculations. scirp.orgnih.gov

Synthetic Utility As a Key Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The 5-iodopyrimidinone core is a versatile starting material for the synthesis of advanced heterocyclic scaffolds. Its ability to undergo various coupling and cyclization reactions enables the construction of fused ring systems and modified nucleoside analogues, which are of significant interest in medicinal chemistry and chemical biology.

The synthesis of fused pyrimidine (B1678525) systems, such as pyranopyrimidines and pyrazolo[1,5-a]pyrimidines, can be strategically achieved using 5-iodo-5H-pyrimidin-2-one as a key intermediate. While direct, one-pot syntheses from this specific starting material are not always the most common routes, its functional handle allows for multi-step sequences that lead to these complex heterocyclic structures.

For the synthesis of pyranopyrimidines , a common strategy involves the introduction of a side chain at the 5-position of the pyrimidine ring that can subsequently undergo an intramolecular cyclization. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, with a suitable alkyne. The resulting 5-alkynylpyrimidine can then be subjected to cyclization to form the fused pyran ring.

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govgenelink.com In this context, this compound can be utilized as a precursor to the necessary pyrimidine-based component. Palladium-catalyzed cross-coupling reactions have been instrumental in introducing diverse functional groups to enhance the biological activity and structural diversity of these compounds. nih.gov Various synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines. nih.govias.ac.innih.govresearchgate.netmdpi.com

This compound is a crucial precursor in the generation of a wide array of pyrimidine-modified nucleoside analogues. These analogues are of significant interest due to their potential as antiviral and anticancer agents. wikipedia.orgnih.gov The C5 position of the uracil (B121893) ring is a common site for modification, and the iodo-substituent provides a convenient entry point for such modifications.

The synthesis can proceed through two main pathways: modification of the 5-iodouracil (B140508) base followed by glycosylation, or modification of a pre-synthesized 5-iodo-nucleoside. Palladium-catalyzed cross-coupling reactions are frequently employed to introduce various substituents at the C5 position of 5-iodouridine (B31010) derivatives. researchgate.net

Research has demonstrated the synthesis of various N-substituted 5-iodouracils, which serve as intermediates for acyclic nucleoside analogues. nih.gov Furthermore, 5-iodo-2'-deoxyuridine has been utilized as a starting material for the synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. researchgate.net The following table summarizes some examples of pyrimidine-modified nucleoside analogues derived from 5-iodouracil precursors.

| Precursor | Reaction Type | Resulting Analogue Class | Potential Application |

|---|---|---|---|

| 5-Iodouracil | N-Alkylation | N1- and N1,N3-substituted 5-iodouracils | Antimicrobial, Anticancer nih.gov |

| 5-Iodo-2'-deoxyuridine | Negishi Cross-Coupling | 5-Fluoroalkylated pyrimidine nucleosides | Molecular imaging probes researchgate.net |

| 5-Iodouridine derivatives | Sonogashira Coupling | 5-Alkynyluridine nucleosides | Antiviral biosyn.com |

| 5-Iodouracil | Perfluoroalkylation | 5-(Perfluoroalkyl)-pyrimidines | Potential anticancer agents nih.gov |

Role in the Diversification of Pyrimidine Compounds

The iodine atom in this compound serves as a versatile functional handle for the diversification of the pyrimidine scaffold. This is primarily achieved through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at the C5 position. These reactions are highly efficient and tolerate a wide range of functional groups, enabling the synthesis of large libraries of pyrimidine derivatives for drug discovery and other applications.

The most commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 5-iodopyrimidine (B189635) with an organoboron reagent (e.g., a boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to introduce aryl and heteroaryl substituents. nih.gov

Sonogashira Coupling: This reaction couples the 5-iodopyrimidine with a terminal alkyne, providing a straightforward route to 5-alkynylpyrimidines. nih.govorganicreactions.orgpromega.comnih.gov These products are valuable intermediates for further transformations.

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the 5-iodopyrimidine, offering an alternative method for introducing various alkyl, aryl, and vinyl groups. researchgate.net

The following table provides an overview of these key diversification reactions.

| Reaction | Coupling Partner | Catalyst System (Typical) | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Aryl or Heteroaryl |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynyl |

| Negishi Coupling | Organozinc Reagent | Pd Catalyst (e.g., Pd(P(t-Bu)₃)₂) | Alkyl, Fluoroalkyl, etc. researchgate.net |

Contributions to Chemical Probe Synthesis

This compound is a valuable starting material for the synthesis of chemical probes, which are essential tools for studying biological processes. The ability to introduce specific functional groups at the C5 position allows for the attachment of reporter molecules such as biotin (B1667282) or fluorescent dyes.

A common strategy for synthesizing such probes involves a Sonogashira coupling reaction to introduce an alkyne group onto the pyrimidine ring. nih.gov This alkyne then serves as a handle for a subsequent "click chemistry" reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the desired reporter molecule. sigmaaldrich.comlumiprobe.comthermofisher.com This approach is highly efficient and bio-orthogonal, meaning the reaction does not interfere with biological molecules.

Examples of chemical probes synthesized using this methodology include:

Biotinylated Probes: These probes are used for affinity-based purification and detection of biomolecules. For instance, a biotinylated oligonucleotide can be used to isolate its binding proteins from a complex cellular lysate. genelink.comnih.gov

Fluorescently Labeled Probes: These probes are used for imaging and quantification of biomolecules in cells and tissues. nih.govbiosyn.combiosyn.comatdbio.com The choice of fluorophore can be tailored for specific applications, such as fluorescence microscopy or flow cytometry.

The synthesis of these probes often involves the initial conversion of 5-iodouracil to a 5-alkynyl derivative, which can then be conjugated to an azide-modified reporter group.

Strategic Intermediate in Complex Molecule Construction

Beyond its use in generating libraries of pyrimidine derivatives, this compound serves as a strategic intermediate in the multi-step total synthesis of more complex molecules, including natural products and their analogues. nih.govrsc.orgescholarship.orguci.edu In these syntheses, the pyrimidine ring often forms a core structural element, and the iodo-substituent provides a crucial site for late-stage functionalization or for the formation of a key bond to complete the target molecule's framework.

The intramolecular Heck reaction, for example, is a powerful tool for constructing cyclic and polycyclic systems. wikipedia.orgorganicreactions.orgchim.it A strategically placed iodo-pyrimidine can participate in such a reaction to form a new ring, often creating complex stereocenters with high control. The ability to perform these reactions under mild conditions makes them suitable for use in the later stages of a synthesis, when the substrate is highly functionalized and sensitive to harsh reagents. The development of multi-step continuous flow synthesis has also opened new avenues for the efficient construction of complex drug molecules from such intermediates. wuxiapptec.comresearchgate.net

The versatility of this compound as a building block, combined with the power of modern synthetic methods, makes it an indispensable tool for chemists aiming to construct complex and biologically active molecules.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy In the ¹H NMR spectrum of a 5-iodopyrimidine (B189635) derivative, the protons on the pyrimidine (B1678525) ring are expected to appear as distinct signals in the aromatic region. For instance, in derivatives of 5-iodopyrimidine, the pyrimidine proton signal often appears as a singlet. nih.gov In a study of 4-chloro-5-iodo-2-benzylthiopyrimidine, the pyrimidine proton (at C6) was observed as a singlet at δ 8.69 ppm. nih.govijpsonline.com For 5-iodo-2'-deoxyuridine, the H-6 proton signal is found at δ 8.40 ppm. mdpi.comsemanticscholar.org The N-H protons of the pyrimidine ring would typically appear as broad singlets, with their chemical shift being dependent on solvent and concentration. utdallas.edu The integration of these signals provides a ratio of the number of protons, confirming the presence of each type. organicchemistrydata.org

¹³C NMR Spectroscopy Proton-decoupled ¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. libretexts.org The chemical shifts are influenced by the electronic environment, with carbons attached to electronegative atoms (like oxygen, nitrogen, and iodine) and sp² hybridized carbons appearing further downfield. libretexts.org For 5-iodopyrimidine derivatives, the carbon atom bearing the iodine (C5) is expected to have a chemical shift significantly influenced by the heavy atom effect. In 5-iodo-2'-deoxyuridine, the C5 signal appears at δ 69.73, while the carbonyl carbon (C2) and the C4 and C6 carbons are observed at δ 150.58, δ 160.97, and δ 145.53 respectively. mdpi.comsemanticscholar.org These values provide a reference for the expected shifts in 5-iodo-5H-pyrimidin-2-one.

The following table summarizes expected NMR data based on related compounds.

| Analysis | Expected Data for this compound |

| ¹H NMR | H6: Singlet, ~δ 8.4-8.7 ppmN1-H, N3-H: Broad singlets, variable shift |

| ¹³C NMR | C2 (C=O): ~δ 150 ppmC4: ~δ 160 ppmC5 (C-I): ~δ 70 ppmC6: ~δ 145 ppm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about the molecule's structure. utdallas.edu

For this compound (C₄H₃IN₂O), the exact molecular weight can be calculated. The high-resolution mass spectrum (HRMS) would show the molecular ion peak [M+H]⁺ at approximately m/z 222.9363, confirming its elemental composition. mdpi.comsemanticscholar.org In the GC-MS analysis of the related compound 5-iodopyridin-2-amine, the top peak was observed at m/z 220. nih.gov Similarly, for 2-hydroxy-5-iodopyridine, the top peak in the GC-MS was at m/z 221. nih.gov

The fragmentation pattern provides further structural confirmation. The presence of iodine with its characteristic isotopic pattern is a key identifier. Fragmentation of pyrimidine analogs often involves the loss of side chains or cleavage of the ring. For example, mass spectral analysis of a substituted 4-amino-5-iodo-2-benzylthiopyrimidine showed the molecular ion peak at 433 (M⁺) and significant fragmented ion peaks at 342 and 214. nih.govijpsonline.com Analysis of these fragments helps to piece together the structure of the parent molecule.

| MS Analysis | Expected Data for this compound |

| Molecular Ion Peak (M⁺) | m/z ≈ 222 |

| HRMS ([M+H]⁺) | m/z ≈ 222.9363 |

| Key Fragmentation | Loss of I, CO, HCN moieties |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibration modes. utdallas.eduwiley.com

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of N-H bonds in the pyrimidine ring. utdallas.edu

C=O Stretching: A strong, sharp absorption band around 1650-1700 cm⁻¹ is characteristic of the carbonyl group (C=O) in the pyrimidinone ring. researchgate.netresearchgate.net For comparison, barbituric acid, a related pyrimidinetrione, shows a strong C=O absorption at 1691 cm⁻¹. researchgate.net

C=N and C=C Stretching: Absorptions in the 1550-1650 cm⁻¹ region correspond to the C=N and C=C double bonds within the aromatic pyrimidine ring. nih.govijpsonline.com

C-I Stretching: The carbon-iodine bond vibration would appear in the fingerprint region, typically below 600 cm⁻¹.

The table below details the expected IR absorption bands.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3200 - 3600 (broad) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 (strong, sharp) |

| Imine/Alkene (C=N/C=C) | Stretching | 1550 - 1650 |

| C-I | Stretching | < 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique involves diffracting a beam of X-rays off a single, well-ordered crystal of the substance. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of electron density within the crystal can be produced, revealing the exact positions of atoms, bond lengths, and bond angles. wikipedia.org

To perform this analysis on this compound, a suitable single crystal must first be grown, for example, by slow evaporation of a solvent. nih.gov The crystal structure of the closely related compound 5-iodopyrimidin-2-amine has been determined, showing that the molecules are connected through N—H⋯N hydrogen bonds into polymeric tapes. nih.gov Similar hydrogen bonding patterns would be expected in the crystal lattice of this compound, involving the N-H donors and the carbonyl oxygen and ring nitrogen acceptors. X-ray analysis would provide unequivocal data on the planarity of the pyrimidine ring and the precise geometry of the iodo and oxo substituents. nih.govnih.gov

| Crystallographic Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise x, y, z position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of all chemical bonds and angles. |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent interactions. |

Other Complementary Analytical Methods

Besides the primary spectroscopic techniques, other analytical methods are employed to provide complementary information, primarily concerning purity and electronic properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the electronic transitions within a molecule. khanacademy.org Pyrimidine derivatives typically show strong UV absorption due to π→π* and n→π* transitions of the conjugated system and carbonyl group. upi.edu For 5-iodo-2,4-dimethoxypyrimidine-6-carboxylate, UV absorption maxima (λmax) were observed at 286.80 nm and 234.80 nm in ethanol. semanticscholar.org The UV-Vis spectrum of this compound would be useful for quantitative analysis and for studying its electronic properties.

Elemental Analysis: This method determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values are compared to the calculated theoretical values for the proposed formula (C₄H₃IN₂O) to support the structural assignment. For example, the calculated elemental composition for C₈H₉N₂O₄I is C, 29.65%; H, 2.80%; N, 8.64%, which was found to be in close agreement with experimental values. semanticscholar.org

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. rsc.org By using a suitable stationary and mobile phase, a single sharp peak in the chromatogram would indicate a high degree of purity. It can also be used for the purification of the final product.

Conclusion and Future Directions in 5 Iodo 5h Pyrimidin 2 One Research

Current Challenges and Opportunities in Synthesis and Derivatization

The synthesis of 5-iodopyrimidinone derivatives, while established, presents ongoing challenges that also signal opportunities for innovation. A primary difficulty lies in achieving regioselective iodination, particularly in complex molecular settings. Traditional iodination methods can sometimes lead to mixtures of products or require harsh conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule. mdpi.com However, recent advancements have demonstrated more environmentally friendly approaches, such as the use of nitrate (B79036) salts and iodine under solvent-free mechanical grinding conditions, which offer high yields and regioselectivity for the C5-iodination of pyrimidine (B1678525) derivatives. mdpi.com

Derivatization of the 5-iodo-5H-pyrimidin-2-one core is a key strategy for developing new bioactive molecules. The carbon-iodine bond at the C5 position serves as a versatile handle for introducing a wide array of substituents through various cross-coupling reactions. Nevertheless, challenges remain in controlling the reactivity and ensuring the stability of the pyrimidinone ring during these transformations. For instance, while palladium-catalyzed reactions are common, optimizing catalyst systems and reaction conditions for specific substrates can be intricate and time-consuming. tandfonline.comnottingham.ac.uk There is a significant opportunity to develop more robust and universally applicable catalytic systems that can tolerate a broader range of functional groups and afford high yields of the desired products. nottingham.ac.uk Furthermore, solid-phase synthesis presents a promising avenue for creating libraries of 5,6-disubstituted pyrimidinone derivatives, offering a high degree of diversity for lead discovery and optimization. arkat-usa.org

Emerging Methodologies in C-5 Functionalization

The functionalization of the C-5 position of the pyrimidinone ring is a critical step in the synthesis of many biologically active compounds. researchgate.net Recent research has focused on developing novel and more efficient methods to introduce diverse chemical moieties at this position.

A significant area of development is the use of metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling reaction, for example, has been successfully employed for the functionalization of (2S)-isopropyl-5-iodo-2,3-dihydro-4(H)-pyrimidin-4-ones using aryltrifluoroborate salts. researchgate.net This method provides a convenient route to α-substituted β-amino acids. researchgate.net Similarly, the Sonogashira coupling reaction of 5-iodopyrimidinones has been utilized to synthesize precursors of β-amino acids. tandfonline.comresearchgate.net Copper-catalyzed reactions, such as the Ullman reaction, have also been used to form biaryl thioethers from 5-iodopyrimidinone intermediates. acs.org

Beyond traditional cross-coupling reactions, other innovative methodologies are being explored. For instance, copper(I)-mediated 1,3-dipolar azide-alkyne cycloadditions have been used to functionalize 2-(S)-isopropyl-5-iodo-pyrimidin-4-ones with triazole rings, with reactions proceeding rapidly under ultrasonic irradiation. consensus.app Direct C-H arylation, facilitated by palladium catalysis with a directing group, has also emerged as a powerful tool for functionalizing pyrimidin-4-ones at the C5 position. thieme-connect.com These emerging methodologies offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives, thereby expanding the chemical space available for drug discovery. nih.govnih.gov

Potential for Novel Synthetic Transformations

The unique electronic and steric properties of this compound open up possibilities for novel synthetic transformations beyond standard cross-coupling reactions. The presence of the iodine atom, a good leaving group, coupled with the pyrimidinone scaffold, creates a platform for exploring unprecedented chemical reactions.

One area of potential is in the development of domino or cascade reactions. A one-pot, four-component reaction followed by iodocyclization has been reported for the synthesis of 6-iodo-4H-pyrano[2,3-d]pyrimidin-4-ones in water, demonstrating an eco-friendly approach to complex heterocyclic systems. tandfonline.com Similarly, exo-dig iodocyclization reactions of 5-prop-2-ynylsulfanyl-pyrimidin-4-ones have been used to create novel pyrimido[5,4-b] acs.orgCurrent time information in Chatham County, US.thiazines. researchgate.net These types of transformations, where multiple bonds are formed in a single operation, are highly efficient and atom-economical.

Furthermore, the 5-iodo substituent could be exploited in radical-mediated reactions. The development of new radical-based C-C and C-heteroatom bond-forming reactions at the C5 position could lead to the synthesis of previously inaccessible pyrimidinone derivatives. Additionally, the potential for intramolecular cyclizations, where the iodo-group participates in ring formation, could be further explored to generate novel fused heterocyclic systems. researchgate.netclockss.org The exploration of such novel transformations will not only expand the synthetic utility of this compound but also potentially uncover new classes of biologically active molecules.

Future Avenues in Computational and Theoretical Studies

Computational and theoretical studies are poised to play an increasingly vital role in advancing research on this compound. These methods can provide deep insights into the molecule's structure, reactivity, and interactions, thereby guiding experimental efforts in a more rational and efficient manner.

Future computational work could focus on several key areas. Firstly, detailed quantum mechanical calculations can be employed to elucidate the mechanisms of known and novel synthetic reactions involving 5-iodopyrimidinone. This can help in optimizing reaction conditions and in predicting the feasibility of new transformations. For example, understanding the transition states and reaction pathways in various cross-coupling and cyclization reactions can lead to the design of more effective catalysts and reaction protocols. acs.org

Secondly, molecular modeling and simulations can be used to predict the biological activity of new 5-iodopyrimidinone derivatives. By docking virtual libraries of these compounds into the active sites of target proteins, researchers can identify promising candidates for synthesis and biological evaluation. rsc.org Structure-activity relationship (SAR) studies, augmented by computational analysis, can provide a clearer understanding of how different substituents on the pyrimidinone ring influence biological activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.